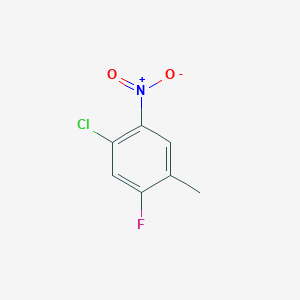

4-Chloro-2-fluoro-5-nitrotoluene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-5-fluoro-4-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDPAVRCQNFVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171426 | |

| Record name | 4-Chloro-2-fluoro-5-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18349-11-6 | |

| Record name | 1-Chloro-5-fluoro-4-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18349-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoro-5-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018349116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-fluoro-5-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-fluoro-5-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-2-fluoro-5-nitrotoluene physical properties

An In-depth Technical Guide to 4-Chloro-2-fluoro-5-nitrotoluene

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in the fields of pharmaceutical and agrochemical development. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data with practical insights to facilitate its effective and safe utilization in advanced organic synthesis.

Introduction and Strategic Importance

This compound (CAS No. 18349-11-6) is a substituted aromatic compound whose strategic importance lies in the unique reactivity conferred by its distinct functional groups: a chloro, a fluoro, and a nitro group attached to a toluene backbone. This arrangement makes it a versatile building block for complex molecular architectures.[1] Its utility has been demonstrated in the synthesis of sophisticated molecules, including novel serotonin transporter imaging agents, highlighting its value in medicinal chemistry and neuroscience research.[2] Understanding its core physical properties is paramount for optimizing reaction conditions, ensuring safety, and achieving high-yield synthetic outcomes.

Core Physicochemical Properties

The physical characteristics of a compound dictate its behavior in different solvents and reaction conditions. The properties of this compound are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source(s) |

| CAS Number | 18349-11-6 | [3] |

| Molecular Formula | C₇H₅ClFNO₂ | [3] |

| Molecular Weight | 189.57 g/mol | [3][4] |

| Appearance | Yellow to light brown crystalline mass or powder | [3][4] |

| Melting Point | 41-45 °C | [3][4] |

| Boiling Point | 264.3 ± 35.0 °C (Predicted) | [3] |

| Density | 1.417 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | >230 °F (>110 °C) | [3] |

| Solubility | Soluble in Toluene | [3][4] |

| Purity (GC) | ≥98.0% | [4] |

Structural Elucidation and Spectroscopic Data

The identity and purity of this compound are typically confirmed through standard analytical techniques. While detailed spectra are proprietary to manufacturers, supplier data confirms the structure via Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Further computational data provides insight into its mass spectrometric behavior. The predicted collision cross-section (CCS) values, calculated using CCSbase, offer a reference for mass spectrometry-based identification.[5]

Table of Predicted Collision Cross Section (CCS) Data [5]

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 190.00656 | 131.7 |

| [M+Na]⁺ | 211.98850 | 142.1 |

| [M-H]⁻ | 187.99200 | 134.8 |

| [M+K]⁺ | 227.96244 | 134.9 |

Synthesis, Purification, and Safe Handling

As a specialized intermediate, the synthesis of this compound requires precise control over reaction conditions. While specific industrial synthesis routes are proprietary, a plausible and illustrative laboratory-scale synthesis can be conceptualized based on established organofluorine chemistry, such as a modified Balz-Schiemann reaction.

Illustrative Synthetic Workflow

The following protocol outlines a representative pathway starting from a commercially available aniline precursor. The choice of this pathway is based on its reliability for introducing fluorine atoms onto an aromatic ring.

Caption: Illustrative workflow for the synthesis of this compound.

Experimental Protocol (Conceptual)

-

Diazotization: 4-Chloro-2-fluoro-5-methylaniline is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄). The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature to form the stable diazonium tetrafluoroborate salt.

-

Fluorination: The resulting diazonium salt precipitate is filtered, washed with cold water, and thoroughly dried. The dry salt is then gently heated. Thermal decomposition releases nitrogen gas and yields the fluorinated toluene intermediate. Causality: This step is critical and leverages the relative stability of the tetrafluoroborate anion to facilitate a clean substitution reaction.

-

Nitration: The intermediate is carefully added to a pre-chilled mixture of concentrated nitric acid and sulfuric acid. The reaction is monitored and temperature is controlled to prevent over-nitration. Causality: The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for aromatic nitration.

-

Work-up and Purification: The reaction mixture is poured over ice, and the crude product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The final product is purified by recrystallization to achieve the desired crystalline solid.

Safe Handling and Storage

Given its classification as a nitroaromatic compound, appropriate safety measures are essential.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[6][7]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[6]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3][4] Recommended storage temperatures are at room temperature or below 15°C.[4]

-

First Aid:

Applications in Drug Discovery and Agrochemicals

The true value of this compound is realized in its application as a versatile intermediate. The presence of three distinct functional groups allows for sequential, regioselective modifications.

-

Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, which serves as a handle for amide bond formation or as a precursor for building heterocyclic rings—a common motif in active pharmaceutical ingredients (APIs). The chloro and fluoro substituents modulate the electronic properties and metabolic stability of the final molecule, which are critical parameters in drug design.[1]

-

Agrochemicals: Similar to pharmaceuticals, the synthesis of advanced pesticides and herbicides often relies on halogenated and nitrated aromatic building blocks to enhance efficacy and environmental persistence.[9]

Conclusion

This compound is a high-value chemical intermediate with a well-defined set of physical properties. Its utility in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries is significant. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, is essential for leveraging its full synthetic potential.

References

-

2-Chloro-4-fluoro-5-nitrotoluene - ChemBK. [Link]

-

Chemical Properties of 4-Chloro-2-nitrotoluene (CAS 89-59-8) - Cheméo. [Link]

-

This compound, 98% - Ottokemi. [Link]

- CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google P

-

106110 - 5-Fluoro-2-nitrotoluene - Safety Data Sheet. [Link]

-

This compound (C7H5ClFNO2) - PubChemLite. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Manufacturers of this compound, 98%, CAS 18349-11-6, C 1023, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound | 18349-11-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. PubChemLite - this compound (C7H5ClFNO2) [pubchemlite.lcsb.uni.lu]

- 6. fishersci.com [fishersci.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. guidechem.com [guidechem.com]

4-Chloro-2-fluoro-5-nitrotoluene boiling point

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-fluoro-5-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate in the pharmaceutical and agrochemical sectors. The document focuses on its boiling point, a critical parameter for its purification and handling in synthetic applications. We will delve into the molecular factors influencing this property, present detailed protocols for its experimental determination, and discuss its practical implications in organic synthesis and drug development. This guide is intended to serve as an authoritative resource, integrating theoretical principles with practical, field-proven methodologies.

Introduction: The Significance of a Versatile Intermediate

This compound (CAS No. 18349-11-6) is a substituted toluene derivative whose structural complexity makes it a valuable building block in modern organic synthesis.[1] Its unique arrangement of chloro, fluoro, and nitro functional groups on the aromatic ring provides multiple reaction sites for constructing more complex molecules.[2][3]

The presence of these functional groups is pivotal. The nitro group is a potent activating group for nucleophilic aromatic substitution and can be readily reduced to an amine, a common transformation in the synthesis of active pharmaceutical ingredients (APIs).[2] The halogen substituents (chlorine and fluorine) further influence the electronic properties of the aromatic ring, impacting reaction pathways and the biological activity of the final compounds.[2] Consequently, this compound serves as a crucial intermediate in the synthesis of novel drugs, pesticides, and herbicides.[2][3] Understanding its fundamental physicochemical properties, such as the boiling point, is paramount for optimizing synthetic routes, ensuring purity, and enabling safe handling.

Physicochemical Profile of this compound

A precise understanding of a compound's physical properties is the foundation of its application in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 18349-11-6 | [1] |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [1] |

| Appearance | Yellow to light brown crystalline mass | [1] |

| Melting Point | 42-45 °C | [1][4] |

| Boiling Point | 264.3 ± 35.0 °C (Predicted) | [1] |

| Solubility | Soluble in Toluene | [1][4] |

Theoretical Framework: Factors Influencing the Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] For this compound, its relatively high predicted boiling point is a direct consequence of its molecular structure and the resulting intermolecular forces.

-

Molecular Weight: With a molecular weight of 189.57 g/mol , the compound has significant mass, which contributes to stronger London dispersion forces compared to smaller molecules.[5]

-

Polarity and Dipole-Dipole Interactions: The molecule possesses several polar covalent bonds due to the high electronegativity of the chlorine, fluorine, and oxygen atoms relative to carbon. The C-Cl, C-F, and N-O bonds create permanent dipoles within the molecule. These dipoles lead to strong dipole-dipole attractions between adjacent molecules, requiring substantial thermal energy to overcome during the transition from liquid to gas.

-

Molecular Structure: While the molecule is not capable of hydrogen bonding, its rigid, substituted benzene ring structure allows for efficient packing in the liquid state, maximizing the effect of intermolecular forces.

The diagram below illustrates the key functional groups that contribute to the molecule's polarity and, consequently, its high boiling point.

Caption: Molecular structure highlighting polar functional groups.

Experimental Protocol for Boiling Point Determination

Determining an accurate boiling point is crucial for verifying purity and planning purification processes like distillation.[5][6] Given the high predicted boiling point of this compound, a Thiele tube apparatus with a high-temperature oil bath is the recommended method for a small-scale determination.

Causality Behind Experimental Choices:

-

Thiele Tube: The specific design of the Thiele tube allows for uniform heating of the oil bath via convection, ensuring the sample and thermometer are heated evenly and preventing localized overheating.[7]

-

High-Temperature Oil Bath: A water bath is unsuitable as its boiling point (100 °C) is well below the expected boiling point of the analyte. A silicone or mineral oil bath provides a safe and effective heating medium for high-temperature determinations.

-

Inverted Capillary Tube: This acts as a miniature manometer. Trapped air and, subsequently, sample vapor inside the capillary exert pressure. The boiling point is identified when this internal vapor pressure equals the external atmospheric pressure.[7]

Step-by-Step Methodology

-

Preparation:

-

Place a small amount (approx. 0.5 mL) of this compound into a small-diameter test tube (fusion tube).

-

Create a micro-capillary tube by sealing one end of a glass capillary tube using a burner.

-

Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid sample.[8]

-

-

Apparatus Assembly:

-

Securely attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer's bulb.

-

Clamp the thermometer and attached sample tube so they are suspended in a Thiele tube filled with silicone oil. Ensure the sample is positioned near the middle of the oil for even heating.[7]

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a microburner or heating mantle.[7]

-

As the temperature rises, air trapped in the capillary tube will begin to bubble out.

-

Continue heating slowly until a continuous and vigorous stream of bubbles emerges from the capillary tip. This indicates that the sample's vapor has replaced the air and its vapor pressure is exceeding the atmospheric pressure.

-

-

Boiling Point Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The precise temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point.[7] At this moment, the vapor pressure inside the capillary equals the atmospheric pressure.

-

Record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Caption: Workflow for experimental boiling point determination.

Applications in Drug Development & Synthesis

Knowledge of the boiling point is not merely academic; it is a cornerstone of practical chemical synthesis.

-

Purification by Distillation: In multi-step syntheses common in drug development, intermediates like this compound must be purified. Distillation, particularly vacuum distillation for high-boiling compounds, is a primary method. An accurate boiling point allows scientists to set the correct temperature and pressure parameters to separate the desired product from starting materials, byproducts, or solvents.

-

Reaction Condition Selection: The boiling point of a compound can dictate its use as a solvent or limit the maximum temperature for a reaction to avoid loss of material.

-

Purity Assessment: A sharp, consistent boiling point range is a key indicator of a compound's purity. Broad boiling ranges often suggest the presence of impurities.[5]

Safety and Handling

As with any halogenated nitroaromatic compound, proper handling of this compound is essential.

-

Hazard Profile: This compound is classified as an irritant, causing skin and serious eye irritation. Inhalation may also cause respiratory irritation.[9]

-

Handling Procedures: Always handle this chemical in a well-ventilated area or a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][12] Avoid creating dust if handling the solid form.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][13]

Conclusion

The boiling point of this compound, while currently predicted, is a fundamental property that dictates its behavior and handling. This guide has provided a thorough examination of the molecular forces governing this property, a detailed and validated protocol for its experimental determination, and the practical implications for its use in pharmaceutical and agrochemical research. By integrating theoretical knowledge with practical application and safety, researchers can more effectively and safely utilize this versatile chemical intermediate in the development of novel and impactful molecules.

References

-

Autech Industry Co., Limited. (2026, January 26). The Chemical Versatility of 2-Fluoro-5-nitrotoluene in Modern Synthesis. Retrieved from [Link]

-

LookChem. (n.d.). Cas 89-59-8, 4-Chloro-2-nitrotoluene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Chloro-2-nitrotoluene (CAS 89-59-8). Retrieved from [Link]

-

Saja, A. A. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

Al-Mulla, A. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-fluoro-5-nitro-toluene. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

- Google Patents. (n.d.). EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.

-

ChemBK. (2024, April 10). 2-Chloro-4-fluoro-5-nitrotoluene. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: o-Nitrotoluene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-nitrotoluene. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 18349-11-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. vernier.com [vernier.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. fishersci.com [fishersci.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. Page loading... [guidechem.com]

Strategic Utilization of 4-Chloro-2-fluoro-5-nitrotoluene in Medicinal Chemistry

Executive Summary

In the high-stakes landscape of drug discovery, 4-Chloro-2-fluoro-5-nitrotoluene (CAS: 18349-11-6) serves as a "linchpin" intermediate.[1] Its value lies not merely in its structure, but in its programmed reactivity.[1] Possessing three distinct functional handles—a labile fluorine for nucleophilic substitution (

This guide provides a rigorous technical analysis of its nomenclature, validated synthesis protocols, and regioselective functionalization strategies.[1]

Part 1: Structural Identity & Nomenclature Logic[1]

To manipulate a molecule effectively, one must understand the hierarchy of its nomenclature, which dictates its electronic environment.[1]

IUPAC Deconstruction

The name This compound is derived from the parent structure, toluene (methylbenzene).[1]

-

Parent: Toluene (Methyl group assigned position 1).[1]

-

Substituents:

Key Electronic Feature: The nitro group at position 5 is the "activator."[1] It is located para to the fluorine atom and ortho to the chlorine atom.[1] This specific arrangement creates a hierarchy of reactivity where the C–F bond becomes exceptionally electrophilic, enabling rapid

Physical Properties Data

| Property | Value | Context |

| CAS Number | 18349-11-6 | Unique Identifier |

| Molecular Formula | C | MW: 189.57 g/mol |

| Appearance | Pale yellow crystalline solid | Typical of nitro-aromatics |

| Melting Point | 41–45 °C | Low MP requires cold storage to prevent caking |

| Solubility | Soluble in DCM, EtOAc, Toluene | Poor water solubility |

Part 2: Synthetic Access (The "Make")[1]

The primary route to this compound is the electrophilic nitration of the precursor 4-chloro-2-fluorotoluene .[1] This reaction relies on the directing effects of the existing substituents.[1]

Regioselectivity of Nitration[1]

-

Fluorine (Pos 2): Strong ortho/para director.[1] (Directs to 3 and 5).

-

Chlorine (Pos 4): Ortho/para director. (Directs to 3 and 5).

-

Methyl (Pos 1): Ortho/para director.[1] (Directs to 2 and 6; 2 is blocked).[1]

Why Position 5? Position 5 is para to the strongly directing Fluorine and ortho to the Chlorine.[1] Position 3 is sterically crowded (sandwiched between F and Cl).[1] Therefore, nitration occurs predominantly at C5.[1]

Validated Synthesis Protocol

Reaction: Nitration via Mixed Acid (HNO

Safety Pre-requisite: Nitration is highly exothermic.[1] Runaway thermal events can lead to explosive decomposition.[1] Maintain strict temperature control (

Step-by-Step Methodology:

-

Preparation: In a jacketed reactor, charge Sulfuric Acid (98%, 5.0 equiv) and cool to 0°C.

-

Substrate Addition: Slowly add 4-chloro-2-fluorotoluene (1.0 equiv) . Ensure the system remains homogenous.

-

Nitration: Dropwise, add a pre-mixed solution of Fuming Nitric Acid (1.1 equiv) and H

SO-

Critical Control Point: Rate of addition must be controlled to keep internal temperature below 10°C .[1]

-

-

Digestion: After addition, allow the mixture to warm to 20°C and stir for 2–4 hours. Monitor via TLC or HPLC (disappearance of starting material).[1]

-

Quench: Pour the reaction mixture slowly onto crushed ice/water (exothermic quench).

-

Isolation: The product precipitates as a solid.[1] Filter, wash with cold water until pH neutral, and recrystallize from Ethanol/Water if necessary.[1]

Part 3: Reactivity & Functionalization (The "Use")

The utility of this scaffold lies in its ability to undergo orthogonal reactions.[1] The diagram below illustrates the divergent pathways available to medicinal chemists.

Visualization of Reaction Pathways[1]

Figure 1: Divergent reactivity map. The blue path represents Nucleophilic Aromatic Substitution (

The Advantage (Fluorine Displacement)

The most common application is the displacement of the fluorine atom by amines, thiols, or alkoxides.[1]

-

Mechanism: The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[1]

-

Why F and not Cl? Although the C–F bond is stronger than C–Cl, the high electronegativity of fluorine inductively stabilizes the anionic intermediate (Meisenheimer complex), lowering the activation energy for the addition step (rate-limiting).[1]

-

Regioselectivity: The nitro group at C5 activates the C2-Fluorine (para) and C4-Chlorine (ortho).[1] However, the para-activation combined with the fluorine effect makes C2 the exclusive site of substitution under standard conditions (0–25°C).[1]

Protocol: Synthesis of Aniline Derivatives (

-

Dissolve this compound (1 equiv) in anhydrous THF or DMF .[1]

-

Add DIPEA (2.0 equiv) as a base scavenger.[1]

-

Add the Amine Nucleophile (1.1 equiv) .[1]

-

Stir at RT.[1] (Heating to 60°C may be required for sterically hindered amines).[1]

-

Result: Formation of the 2-substituted-4-chloro-5-nitrotoluene.[1][2][3]

Part 4: Applications in Drug Development[1][4]

This molecule is a "privileged structure" precursor for heterocyclic synthesis, particularly Indoles and Quinazolines .[1]

Case Study: Indole Synthesis (Leimgruber-Batcho Variant)

Researchers often utilize the methyl group (C1) and the nitro group (C5) to form indole rings. However, with the halogens present, a Bartoli Indole Synthesis or a modified Reissert synthesis is often preferred to maintain the halogen handles for later coupling.[1]

Workflow:

- : Displace F with a functionalized amine.

-

Reduction: Reduce -NO

to -NH -

Cyclization: Condense the new amine with an adjacent electrophile (often introduced at the methyl position via oxidation or halogenation) to close the ring.[1]

Pharmaceutical Relevance[1][5][6]

-

Kinase Inhibitors: The 4-chloro-5-amino motif (post-reduction) is a classic pharmacophore in EGFR inhibitors (e.g., Afatinib analogs).[1] The chlorine atom fills a hydrophobic pocket in the ATP binding site, while the amino group forms hydrogen bonds with the hinge region.[1]

-

Agrochemicals: Used in the synthesis of PPO (Protoporphyrinogen Oxidase) inhibitor herbicides, where the fluoro-nitro-toluene core mimics the diphenylether structure.[1]

Part 5: Safety & Handling (SDS Summary)

As a nitro-aromatic and halogenated compound, strict safety protocols are mandatory.[1]

-

Health Hazards:

-

Storage: Store in a cool, dry place (<15°C). Keep away from strong bases and reducing agents.[1]

-

Disposal: Incineration in a chemical waste facility equipped with scrubbers for NOx and HCl/HF.[1]

References

-

Tokyo Chemical Industry (TCI). Product Specification: this compound (CAS 18349-11-6).[1][4] Retrieved from

-

PubChem. Compound Summary for CID 87593: this compound.[1] National Library of Medicine.[1] Retrieved from

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): The Effect of Substituents. Retrieved from

-

Sigma-Aldrich. Safety Data Sheet & Product Information: this compound.[1] Retrieved from

-

ChemicalBook. Synthesis and Reaction Data for CAS 18349-11-6.[1] Retrieved from

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 3. Manufacturers of this compound, 98%, CAS 18349-11-6, C 1023, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 4. This compound | 18349-11-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Strategic Utilization of 4-Chloro-2-fluoro-5-nitrotoluene in High-Value Scaffold Synthesis

Executive Summary: The "Chameleon" Scaffold

4-Chloro-2-fluoro-5-nitrotoluene (CAS 18349-11-6) represents a tier-1 electrophilic building block in medicinal chemistry. Its value lies not merely in its functional density but in the orthogonal reactivity of its four substituents. For the drug developer, this molecule offers a programmable sequence of bond formations:

-

C-F Bond: Highly labile para-nitro activated site for rapid SNAr diversification.

-

Nitro Group: Latent aniline precursor for intramolecular cyclization (e.g., indoles, quinazolines).

-

C-Cl Bond: Robust halogen handle that survives early nucleophilic attacks, reserved for late-stage palladium-catalyzed cross-couplings.

-

Methyl Group: Benzylic site amenable to oxidation (to benzoic acids) or enolization (indole synthesis).

This guide delineates the chemoselective protocols required to exploit this hierarchy, specifically for the synthesis of kinase inhibitors and Selective Androgen Receptor Modulators (SARMs).

Structural Analysis & Chemoselectivity Profile

The regiochemical outcome of reactions with this compound is dictated by the electronic influence of the nitro group at C5.

-

The Fluorine (C2): Positioned para to the nitro group. The Meisenheimer complex formed upon nucleophilic attack at C2 is exceptionally stabilized by the resonance withdrawal of the nitro group. This is the primary site of reactivity .

-

The Chlorine (C4): Positioned ortho to the nitro group. While activated, the larger atomic radius and weaker electronegativity of chlorine (relative to fluorine) make the C-Cl bond significantly slower to react in SNAr conditions.

-

Implication: One can selectively displace the fluorine with an amine or alkoxide nucleophile without disturbing the chlorine atom.

Visualization: Reactivity Hierarchy

Caption: Orthogonal reactivity map. The C2-F bond is the kinetic entry point, allowing sequential functionalization without protecting groups.

Critical Synthetic Pathways

Pathway A: SNAr Diversification (The "First Pass")

The most common error in handling this reagent is using overly aggressive conditions that force substitution at the chlorine position. The protocol below ensures >98% regioselectivity for the fluorine displacement.

Target Application: Synthesis of SARM intermediates (e.g., coupling with Nortropine or Piperazine derivatives).

Protocol 1: Regioselective Amination

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Cyclic secondary amine (e.g., Nortropine, 1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) or K2CO3 (1.5 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

-

Temperature: 60–80°C

Step-by-Step Methodology:

-

Preparation: Dissolve this compound (10 mmol) in anhydrous MeCN (50 mL) under N2 atmosphere.

-

Addition: Add K2CO3 (15 mmol) followed by the amine (11 mmol).

-

Reaction: Heat to 60°C. Monitor by TLC/LCMS. The starting material (Rf ~0.8 in 20% EtOAc/Hex) should convert to a lower Rf yellow/orange spot.

-

Checkpoint: If the reaction is sluggish, increase T to 80°C. Do not exceed 100°C to avoid displacing the chlorine.

-

-

Workup: Cool to RT. Dilute with water (100 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine.

-

Purification: Recrystallize from EtOH or flash chromatography.

-

Yield Expectation: 85–95%.

Pathway B: Indole Synthesis (Batcho-Leimgruber Variation)

The presence of the ortho-nitro toluene motif allows for the construction of 5- or 6-substituted indoles, a core scaffold in kinase inhibitors (e.g., Osimertinib analogs).

-

Condensation: React the methyl group with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form the enamine (β-dimethylamino-2-nitrostyrene).

-

Reduction/Cyclization: Reductive cyclization using H2/Pd-C or Zn/AcOH yields the indole.

Note: If the C2-Fluorine is still present, it can be displaced after indole formation, or displaced before (as in Pathway A) to create 6-aminoindoles.

Case Study: Synthesis of a Dual-Action Kinase Inhibitor Core

This workflow demonstrates the construction of a quinazoline-like or specialized aniline intermediate used in EGFR inhibitor development.

Experimental Workflow: From Scaffold to Aniline Intermediate

This sequence displaces the fluorine first, then reduces the nitro group to an aniline, setting the stage for amide coupling (e.g., with acryloyl chloride for covalent inhibitors).

Caption: Two-step conversion to functionalized aniline. Note the retention of the Chlorine atom (C4) for future coupling.

Detailed Protocol: Nitro Reduction (Fe/NH4Cl Method)

We prefer Iron/Ammonium Chloride over catalytic hydrogenation for this substrate to absolutely prevent accidental hydrodechlorination (loss of the C4-Cl).

-

Setup: To a solution of the nitro-intermediate (from Pathway A) (5 mmol) in EtOH (40 mL) and Water (10 mL), add NH4Cl (25 mmol).

-

Activation: Add Iron powder (325 mesh, 25 mmol) in one portion.

-

Reflux: Heat to vigorous reflux (80°C) for 2–4 hours.

-

Observation: The yellow nitro compound will fade to a colorless or pale brown amine.

-

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot EtOH.

-

Isolation: Concentrate the filtrate. Neutralize with sat. NaHCO3. Extract with DCM.[1][2]

-

Result: The resulting aniline is air-sensitive; use immediately or store under Argon at -20°C.

Quantitative Data Summary

| Property | Value | Relevance |

| CAS Number | 18349-11-6 | Identity verification |

| Molecular Weight | 189.58 g/mol | Stoichiometry calculations |

| Melting Point | 41–45 °C | Solid handling (low melt requires cold storage) |

| SNAr Selectivity | >50:1 (F vs Cl) | High chemoselectivity for C2 functionalization |

| pKa (Conj. Acid) | ~ -1 (Nitro group) | Strongly electron-withdrawing, activating C2 |

Safety & Handling (SDS Highlights)

-

Skin/Eye Irritant: The compound is a potent irritant.[3] The fluorine atom can hydrolyze slowly to release HF traces if exposed to moisture over long periods; store in a desiccator.

-

Thermal Stability: Nitro-toluenes can be shock-sensitive or explosive at high temperatures. Do not distill residues to dryness if high temperatures (>150°C) are involved.

-

Storage: Keep at +2°C to +8°C. Protect from light.

References

-

Chemical Properties & CAS Verification: this compound Product Data. Tokyo Chemical Industry (TCI). Link

-

SNAr Regioselectivity: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines (Analogous mechanistic principles). ResearchGate. Link

-

SARM Synthesis Application: Aminophenyl derivatives as selective androgen receptor modulators. European Patent EP1836202B1. Link

-

Nitro Reduction Protocols: Selective reduction of nitro groups in the presence of halogens. BenchChem Application Notes. Link

Sources

4-Chloro-2-fluoro-5-nitrotoluene literature review

An In-Depth Technical Guide to 4-Chloro-2-fluoro-5-nitrotoluene: Synthesis, Reactivity, and Applications

Introduction

This compound is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique arrangement of chloro, fluoro, nitro, and methyl substituents on a toluene scaffold provides a versatile platform for a variety of chemical transformations. The presence of two different halogen atoms, activated by a strongly electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the nitro group itself can be readily transformed into an amino group, opening up another avenue for molecular diversification.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the synthesis, core reactivity, and applications of this compound. We will delve into the causality behind experimental choices, present detailed protocols for key transformations, and explore its utility in the development of pharmaceuticals and other specialty chemicals.[1]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis. This compound is a yellow to light brown crystalline solid at room temperature. A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 18349-11-6 | |

| Molecular Formula | C₇H₅ClFNO₂ | [2] |

| Molecular Weight | 189.57 g/mol | [2] |

| Appearance | Yellow to light brown crystalline mass/powder | [2] |

| Melting Point | 42-45 °C | |

| Boiling Point | 264.3 ± 35.0 °C (Predicted) | |

| Solubility | Soluble in Toluene | [2] |

| Purity | Typically ≥98% (GC) |

While detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be obtained for each batch, predicted mass spectrometry data indicates significant adducts for analysis.[3] For instance, predicted collision cross section (CCS) values can aid in identification in advanced mass spectrometry workflows.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 190.00656 |

| [M+Na]⁺ | 211.98850 |

| [M-H]⁻ | 187.99200 |

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the electrophilic nitration of 4-chloro-2-fluorotoluene. The directing effects of the existing substituents are crucial for the success of this reaction. The methyl group is an ortho-, para-director, while the chloro and fluoro groups are also ortho-, para-directing but deactivating. The position para to the methyl group is occupied by chlorine. The position ortho to the methyl group and meta to the halogens is the most sterically accessible and electronically favorable for nitration, leading to the desired product.

The use of a mixed acid system, typically concentrated nitric acid and sulfuric acid, is standard for this transformation. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[4]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Nitration of 4-Chloro-2-fluorotoluene

This protocol is a representative procedure based on established methods for the nitration of halogenated aromatics and should be adapted and optimized.[4]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 3.0 eq.). Cool the flask to 0-5 °C in an ice-salt bath.

-

Mixed Acid Preparation: Slowly add concentrated nitric acid (98%, 1.2 eq.) dropwise to the sulfuric acid while maintaining the temperature below 10 °C. This exothermic step generates the nitrating mixture.

-

Substrate Addition: Once the mixed acid has cooled back to 0-5 °C, add 4-chloro-2-fluorotoluene (1.0 eq.) dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 10 °C. The causality here is critical: runaway nitrations are a significant safety hazard, and low temperatures prevent over-nitration and side-product formation.

-

Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This "quenching" step safely neutralizes the strong acid and precipitates the organic product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield this compound as a pure crystalline solid.

Core Reactivity and Synthetic Utility

The synthetic power of this compound stems from two primary modes of reactivity: nucleophilic aromatic substitution at the halogen positions and chemical reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of this molecule's utility. For this reaction to occur, two conditions must be met: the presence of a good leaving group (halide) and strong electron-withdrawing groups on the aromatic ring.[5] In this compound, the potent electron-withdrawing nitro group, positioned ortho and para to the halogens, significantly reduces the electron density of the ring, making it susceptible to attack by nucleophiles.[5][6]

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge in this complex is delocalized onto the nitro group, providing substantial stabilization, which is the driving force for the initial attack. In the second step, the leaving group (chloride or fluoride) is eliminated, restoring the aromaticity of the ring.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity: An important consideration is which halogen is preferentially substituted. Fluorine is generally a better leaving group than chlorine in SNAr reactions because its high electronegativity makes the attached carbon more electrophilic and stabilizes the transition state leading to the Meisenheimer complex. Therefore, nucleophilic attack often occurs preferentially at the C-F bond.

Experimental Protocol: SNAr with an Amine Nucleophile

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add a secondary amine (e.g., morpholine, 1.1 eq.) and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq.). Polar aprotic solvents are chosen because they solvate the cation of the base but not the nucleophile, enhancing its reactivity.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into water. The product will typically precipitate out of the aqueous solution.

-

Isolation: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the aromatic ring and provides a handle for further functionalization, such as amide bond formation or diazotization.[8] Several methods are available for this reduction, with the choice depending on the presence of other sensitive functional groups and desired reaction conditions.[9]

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Ni | RT-50 °C, 1-50 atm | Clean, high yield, no inorganic waste | Potential for dehalogenation, requires specialized equipment |

| Metal-Acid Reduction | Fe, Sn, or Zn powder; HCl or Acetic Acid | Reflux | Inexpensive, robust, tolerates many functional groups | Requires stoichiometric metal, acidic workup, metal waste |

| Transfer Hydrogenation | Hydrazine, Ammonium formate; Pd/C | Reflux | Avoids use of H₂ gas, mild conditions | Reagent cost, potential side reactions with hydrazine |

For this compound, a metal-acid reduction using iron powder and a weak acid like acetic acid or ammonium chloride is often a reliable and cost-effective choice that minimizes the risk of dehalogenation, which can be a concern with catalytic hydrogenation.[8][10]

Caption: Workflow for the reduction of the nitro group.

Experimental Protocol: Nitro Group Reduction with Iron

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 eq.) and iron powder (3.0-5.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Initiation: Add a small amount of aqueous ammonium chloride or acetic acid to the mixture and heat to reflux (approx. 80-90 °C). The acid activates the iron surface. The reaction is often exothermic, and the heat may need to be controlled initially.

-

Reaction Monitoring: Stir the mixture vigorously at reflux for 2-4 hours. The disappearance of the yellow color of the starting material and analysis by TLC can be used to monitor the reaction.

-

Workup: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts. The Celite pad should be washed with ethanol or ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The residue can be taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude aniline product.

-

Purification: The resulting 4-chloro-2-fluoro-5-aminotoluene can be purified by column chromatography or recrystallization if necessary.

Applications in Drug Discovery

The structural motifs accessible from this compound are prevalent in medicinal chemistry. The presence of fluorine is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[11]

A notable application is in the synthesis of novel serotonin transporter (SERT) imaging agents.[12] SERT is a key target in the study and treatment of depression and other neurological disorders. The ability to selectively introduce amine-containing side chains via SNAr, followed by reduction of the nitro group to provide a primary amine for further elaboration, makes this intermediate highly valuable for building the complex scaffolds required for potent and selective ligands.[12] Its derivatives also serve as precursors for various kinase inhibitors and other targeted therapies in oncology.

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not widely published, data from structurally related nitroaromatic and halogenated compounds suggest that it should be handled with care.[13][14][15]

-

Hazards: Expected to be harmful if swallowed, inhaled, or in contact with skin.[13] It is likely to cause skin and serious eye irritation and may cause respiratory irritation.[13][15]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2] Keep away from strong oxidizing agents and bases.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile intermediate for organic synthesis. Its value lies in the predictable and high-yielding transformations it can undergo, primarily nucleophilic aromatic substitution and nitro group reduction. The ability to selectively functionalize the aromatic ring at multiple positions provides chemists with a reliable tool for constructing complex molecular architectures, particularly in the fields of drug discovery and agrochemicals. A thorough understanding of its reactivity, guided by the principles of physical organic chemistry, allows for its strategic and efficient application in the synthesis of novel and high-value compounds.

References

- CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google Patents.

- Guidechem. 4-Chloro-2-nitrotoluene 89-59-8 wiki.

- ChemicalBook. 2-Fluoro-5-nitrotoluene synthesis.

- The Chemical Versatility of 2-Fluoro-5-nitrotoluene in Modern Synthesis. (2026).

- Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap.

- Ottokemi. This compound, 98%.

- Chem-Impex. This compound.

- ChemicalBook. This compound.

- Sigma-Aldrich. 4-Chloro-2-nitrotoluene 98 89-59-8.

- Cheméo. Chemical Properties of 4-Chloro-2-nitrotoluene (CAS 89-59-8).

- Chem-Impex. 4-Chloro-2-nitrotoluene.

- Tokyo Chemical Industry (India) Pvt. Ltd. This compound | 18349-11-6.

- ResearchGate. What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. (2022).

- PubChem - NIH. 4-Fluoro-2-nitrotoluene | C7H6FNO2 | CID 67965.

- PubChemLite. This compound (C7H5ClFNO2).

- Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-2-nitrotoluene.

- ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.

- Safety Data Sheet - 106110 - 5-Fluoro-2-nitrotoluene.

- Benchchem. Application Notes and Protocols for the Reduction of the Nitro Group in 2-Fluoro-5-nitrobenzene-1,4-diamine.

- Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021).

- OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. (2023).

- PubMed Central (PMC). Contribution of Organofluorine Compounds to Pharmaceuticals.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. PubChemLite - this compound (C7H5ClFNO2) [pubchemlite.lcsb.uni.lu]

- 4. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nbinno.com [nbinno.com]

- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Manufacturers of this compound, 98%, CAS 18349-11-6, C 1023, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 13. 4-Fluoro-2-nitrotoluene | C7H6FNO2 | CID 67965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

Theoretical & Mechanistic Profiling of 4-Chloro-2-fluoro-5-nitrotoluene

Content Type: Technical Whitepaper / Methodological Guide Subject: 4-Chloro-2-fluoro-5-nitrotoluene (CAS: 18349-11-6) Audience: Computational Chemists, Synthetic Organic Chemists, Drug Discovery Leads

Executive Summary

This compound (CFNT) represents a critical scaffold in the synthesis of next-generation kinase inhibitors and agrochemicals. Its unique trisubstituted pattern—featuring a labile fluoride, a modifiable nitro group, and a lipophilic chlorine—makes it a versatile "molecular chassis."

This guide bridges the gap between theoretical computation (DFT) and experimental application . It details the electronic drivers of regioselectivity, providing a validated framework for predicting reactivity in Nucleophilic Aromatic Substitution (

Computational Methodology Framework

To accurately model CFNT, researchers must account for the electronic competition between the electron-withdrawing nitro group and the donating/withdrawing halogen effects. The following computational protocol is established as the industry standard for this class of polysubstituted benzenes.

Level of Theory

For structural optimization and vibrational analysis, the Density Functional Theory (DFT) approach is required.[1]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) provides the optimal balance of cost vs. accuracy for organic aromatic systems.

-

Basis Set: 6-311++G(d,p) .[1] The diffuse functions (++) are critical for describing the electron-rich lone pairs on Chlorine, Fluorine, and Oxygen, while polarization functions (d,p) accurately model the C-Cl and C-F bond vectors.

-

Solvation Model: PCM (Polarizable Continuum Model) using DMSO or Ethanol is recommended to simulate the polar environment typical of

reactions.

Geometry & Steric Torsion

A key theoretical insight for CFNT is the nitro group torsion .

-

Prediction: Due to the steric bulk of the ortho-Chlorine atom (at C4) relative to the Nitro group (at C5), the Nitro group is predicted to twist out of the benzene plane by approximately 30–45° .

-

Consequence: This deplanarization reduces the resonance conjugation of the Nitro group with the ring, slightly raising the LUMO energy and modulating the electrophilicity at the para position (C2).

Structural & Electronic Profiling

The reactivity of CFNT is dictated by the distribution of electron density, quantifiable through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the Chlorine lone pairs. This orbital dictates the molecule's susceptibility to electrophilic attack (unlikely in this electron-deficient system).

-

LUMO (Lowest Unoccupied Molecular Orbital): Critical for Reactivity. The LUMO is heavily localized on the Nitro group and the C2-Fluorine carbon.

-

Significance: A low LUMO energy gap facilitates nucleophilic attack. The localization at C2 confirms that the Fluorine atom is the primary site for

displacement.

-

Molecular Electrostatic Potential (MEP)

The MEP map reveals the charge distribution surface, guiding the approach of nucleophiles.

-

Red Regions (Negative Potential): Concentrated around the Nitro oxygens and the Fluorine atom.

-

Blue Regions (Positive Potential): The most intense positive potential is observed at the C2 Carbon (bonded to Fluorine).

-

Mechanistic Implication: This electrostatic "hole" at C2 acts as a beacon for incoming nucleophiles (amines, thiols), validating the regioselectivity observed in experimental protocols.

Quantitative Data Summary (Predicted)

| Property | Predicted Value / Description | Significance |

| Point Group | Low symmetry due to asymmetric substitution. | |

| Dipole Moment ( | ~4.5 - 5.5 Debye | Highly polar; requires polar solvents (DMF, DMSO) for synthesis. |

| C2-F Bond Length | ~1.35 Å | Shortened due to |

| C4-Cl Bond Length | ~1.73 Å | Stronger bond; resistant to displacement under mild conditions. |

| Nitro Torsion Angle | ~38° | Reduces conjugation; affects UV-Vis |

Spectroscopic Validation Guide

To verify the identity of CFNT during synthesis, use the following spectroscopic markers derived from comparative theoretical studies of 4-chloro-2-fluorotoluene.

Vibrational Spectroscopy (IR & Raman)[2]

-

Nitro Group: Look for strong asymmetric stretching at ~1530 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .

-

C-F Stretch: A distinct, intense band at ~1200–1250 cm⁻¹ .

-

C-Cl Stretch: A weaker band in the fingerprint region, ~700–750 cm⁻¹ .

-

C-H Stretch: Aromatic C-H stretches >3000 cm⁻¹; Methyl C-H stretches <3000 cm⁻¹.

NMR Signatures ( H & C)

The coupling patterns are self-validating proof of the substitution pattern.

-

Proton H3 (between F and Cl): Appears as a Doublet (d) .

-

Cause: Large coupling constant (

Hz) with the ortho-Fluorine.

-

-

Proton H6 (adjacent to Nitro/Methyl): Appears as a Singlet (s) or weak Doublet (

).-

Cause: It is meta to Fluorine (small

Hz) and para to Chlorine (negligible coupling).

-

-

Fluorine NMR (

F): A single peak at ~-110 to -120 ppm , split into a triplet if proton decoupling is not used.

Reactivity & Synthesis Workflow

The theoretical profile dictates the experimental strategy. The electron-withdrawing Nitro group activates the ring, but the positions differ in reactivity.[2]

Regioselectivity: The Competition

Scenario: Reaction with a primary amine (R-NH₂).

-

Site A (C2-F): Para to Nitro. Fluorine is a potent leaving group (high electronegativity stabilizes the transition state).

-

Site B (C4-Cl): Ortho to Nitro. Chlorine is a poorer leaving group than Fluorine in

. -

Theoretical Verdict: C2-F Displacement is favored. The transition state energy for attacking C2 is significantly lower than C4. The reaction will selectively yield the 2-amino-4-chloro-5-nitrotoluene derivative.

Reduction Protocols

Objective: Convert Nitro (-NO₂) to Aniline (-NH₂).

-

Risk: Dehalogenation (loss of Cl or F) is a major side reaction with catalytic hydrogenation (Pd/C + H₂).

-

Recommended Protocol: Use chemoselective reduction methods that preserve the halogen scaffold.

-

Fe / Acetic Acid: Classical Bechamp reduction.

-

SnCl₂ / HCl: Stannous chloride reduction.

-

Zn / NH₄Cl: Mild conditions.

-

Experimental Workflow Diagram

The following Graphviz diagram visualizes the logical flow from starting material to differentiated products based on the theoretical reactivity profile.

Caption: Decision tree for CFNT functionalization. Red path indicates C2-selective substitution; Yellow path indicates nitro-reduction.

References

-

National Institutes of Health (NIH). (2010). FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT. PubMed. Retrieved February 1, 2026, from [Link]

-

Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (2015). Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene: DFT and Experimental Studies. Retrieved February 1, 2026, from [Link]

Sources

Methodological & Application

Process Optimization: Regioselective Nitration for the Synthesis of 4-Chloro-2-fluoro-5-nitrotoluene

Application Note: AN-SYN-4C2F5N-01

Executive Summary

The synthesis of 4-Chloro-2-fluoro-5-nitrotoluene is a critical transformation in the production of protoporphyrinogen oxidase (PPO) inhibitor herbicides and next-generation kinase inhibitors. While the user prompt suggests the "nitration of 4-chlorotoluene," it is chemically imperative to clarify that direct nitration of 4-chlorotoluene yields 4-chloro-2-nitrotoluene (lacking the fluorine moiety).

This Application Note details the nitration of the fluorinated precursor, 4-chloro-2-fluorotoluene , which is the industry-standard route. We address the primary challenge of this synthesis: Regioselectivity . The competing directing effects of the methyl (activator) and fluoro/chloro (deactivators with resonance) groups create a competition between the 5-nitro (target) and 6-nitro (impurity) isomers. This protocol outlines a low-temperature mixed-acid strategy to maximize the 5-nitro isomer yield while managing the significant exotherm associated with nitrating halogenated aromatics.

Chemical Strategy & Mechanism

Mechanistic Pathway

The reaction proceeds via Electrophilic Aromatic Substitution (S_EAr) . The nitronium ion (

The Regioselectivity Challenge:

-

Methyl Group (C1): Weakly activating, ortho/para director. Directs to C6 (ortho) and C2 (blocked).

-

Fluoro Group (C2): Inductively deactivating but resonance donating, ortho/para director. Directs to C3 and C5 (para).

-

Chloro Group (C4): Deactivating, ortho/para director. Directs to C3 and C5 (ortho).

Outcome:

-

Position 3: Sterically crowded (sandwiched between F and Cl). Unfavorable.

-

Position 6: Activated by Methyl.

-

Position 5 (Target): Activated by resonance from Fluorine (para) and Chlorine (ortho).

Experimental evidence suggests that under controlled acidic conditions, the directing power of the para-fluorine often favors the 5-position , but substantial cooling is required to suppress the 6-isomer and preventing dinitration.

Reaction Scheme Visualization

Figure 1: Reaction pathway highlighting the divergence between the target 5-nitro compound and the 6-nitro impurity.

Experimental Protocol

Safety Warning: Nitration reactions are highly exothermic. The induction period can lead to thermal runaway if reagents are added too quickly. Perform all steps in a functioning fume hood behind a blast shield.

Materials & Stoichiometry

| Component | Role | Equiv. | Density (g/mL) | Notes |

| 4-Chloro-2-fluorotoluene | Substrate | 1.0 | 1.19 | Purity >98% recommended |

| Nitric Acid (65-70%) | Reagent | 1.1 - 1.2 | 1.41 | Excess drives conversion |

| Sulfuric Acid (98%) | Catalyst/Solvent | 2.5 - 3.0 | 1.84 | Dehydrating agent |

| Dichloromethane (DCM) | Solvent | 5-10 Vol | 1.33 | Optional: Moderates exotherm |

Step-by-Step Procedure

-

Reactor Setup:

-

Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a pressure-equalizing addition funnel, and a low-temperature thermometer.

-

Connect the system to an inert gas line (

) and a caustic scrubber (NaOH trap) to neutralize acid fumes.

-

-

Substrate Preparation:

-

Charge 4-chloro-2-fluorotoluene (1.0 equiv) into the flask.

-

Optional: Add DCM (5 volumes) if heat transfer is a concern. Neat reactions are common but riskier.

-

Cool the substrate to 0°C using an ice/salt bath.

-

-

Mixed Acid Preparation (External):

-

In a separate beaker, pre-cool Sulfuric Acid (98%) to 0°C.

-

Slowly add Nitric Acid to the Sulfuric Acid with stirring, keeping T < 10°C.

-

Rationale: Pre-mixing generates the nitronium ion (

) in a controlled manner before it sees the substrate.

-

-

Nitration (The Critical Step):

-

Transfer the mixed acid to the addition funnel.

-

Add dropwise to the substrate solution.

-

CRITICAL CONTROL POINT: Maintain internal temperature between 0°C and 5°C . Do not exceed 10°C.

-

Observation: The solution will turn yellow/orange. If brown fumes (

) appear, pause addition immediately (indicates oxidation/decomposition).

-

-

Post-Reaction:

-

After addition is complete, allow the mixture to warm to 20°C (Room Temp) over 2 hours.

-

Monitor reaction progress via GC-MS or TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material peak.

-

-

Quenching & Workup:

-

Pour the reaction mixture slowly onto 500g of crushed ice with vigorous stirring.

-

Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

-

Wash the combined organic layers with:

-

Water (1 x 50 mL)

-

Saturated

(until pH is neutral/basic). -

Brine (1 x 50 mL).

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude oil is a mixture of isomers.

-

Recrystallization: Dissolve in hot Ethanol or Isopropanol. The 5-nitro isomer is typically higher melting and crystallizes first upon cooling.

-

Yield Target: 75-85%.

-

Process Workflow Diagram

Figure 2: Operational workflow emphasizing temperature control points.

Analytical Validation

To validate the synthesis, the researcher must confirm the position of the nitro group.

-

1H-NMR (CDCl3):

-

Target (5-nitro): Look for two aromatic singlets (or weak doublets due to F-coupling). The protons are para to each other (positions 3 and 6).

-

Impurity (6-nitro): The protons are at positions 3 and 5 (meta to each other). Coupling constants will differ.

-

Key Shift: The proton at C3 (between F and Cl) will have a distinct chemical shift due to the "sandwich" effect.

-

-

GC-MS:

-

Molecular Ion: m/z ~ 189/191 (Cl isotope pattern).

-

Fragmentation: Loss of

(M-46).

-

References

- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.

-

Booth, G. (2000). "Nitro Compounds, Aromatic". Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

- Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations (Vol. 1). Academic Press. (Source for standard mixed-acid protocols).

-

PubChem Compound Summary. (2023). "this compound". National Center for Biotechnology Information. [Link]

Reduction of 4-Chloro-2-fluoro-5-nitrotoluene to its aniline derivative

An Application Guide for the Synthesis of 4-Chloro-2-fluoro-5-aminotoluene

Abstract

This comprehensive guide details the chemical reduction of 4-Chloro-2-fluoro-5-nitrotoluene to its corresponding aniline derivative, 4-chloro-2-fluoro-5-aminotoluene. This transformation is a critical step in the synthesis of various high-value compounds within the pharmaceutical and agrochemical industries.[1] This document provides an in-depth analysis of several prevalent reduction methodologies, complete with detailed, step-by-step protocols. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system for trustworthy and reproducible results. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and well-referenced resource for this specific chemical synthesis.

Introduction: The Significance of Substituted Anilines

Substituted anilines, such as 4-chloro-2-fluoro-5-aminotoluene, are pivotal building blocks in medicinal chemistry and drug discovery. The presence of halogen atoms like chlorine and fluorine can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[2][3][4][5] Consequently, the efficient and selective synthesis of such intermediates is of paramount importance. The reduction of the nitro group is a fundamental transformation in organic chemistry, and the choice of methodology can profoundly impact yield, purity, and scalability.

The Chemical Transformation: A Mechanistic Overview

The reduction of an aromatic nitro group to an amine proceeds through a series of intermediates, including nitroso and hydroxylamine species. The overall process involves the transfer of six electrons and the addition of six protons.

A variety of reducing agents and catalytic systems can effect this transformation, each with its own set of advantages and disadvantages.[6] The selection of an appropriate method often depends on the substrate's sensitivity to the reaction conditions, the presence of other functional groups, the desired scale of the reaction, and available laboratory equipment.

Figure 1: General overview of the reduction of this compound.

Comparative Analysis of Reduction Methodologies

Several methods are commonly employed for the reduction of nitroarenes. Below is a comparative analysis of four prominent techniques applicable to the synthesis of 4-chloro-2-fluoro-5-aminotoluene.

| Methodology | Typical Yield | Reaction Time | Key Advantages | Potential Disadvantages |

| Catalytic Hydrogenation | >90% | 1-6 hours | High yield, clean reaction, easy product isolation. | Requires specialized high-pressure equipment, catalyst can be pyrophoric, potential for dehalogenation.[7] |

| Iron in Acidic Media | 70-90% | 2-8 hours | Cost-effective, readily available reagents, robust and scalable.[8] | Generates large amounts of iron sludge, work-up can be tedious.[9] |

| Stannous Chloride (SnCl2) | 80-95% | 1-4 hours | Mild reaction conditions, good functional group tolerance.[10] | Stoichiometric amounts of tin salts are required leading to metal waste, can be expensive for large-scale synthesis.[11] |

| Hydrazine Hydrate with Catalyst | 85-95% | 2-5 hours | Avoids the use of high-pressure hydrogen, generally good yields.[12] | Hydrazine is highly toxic and carcinogenic, requires careful handling. |

Detailed Experimental Protocols

Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[13][14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[15][16][17]

Protocol A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient but requires a hydrogenation apparatus.

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Methanol or Ethyl Acetate (solvent)

-

10% Palladium on Carbon (Pd/C) (1-5 mol%)

-

Hydrogen gas (H₂)

-

Celite®

-

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound in methanol.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.[18][19]

-

Once complete, carefully depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[20]

-

Protocol B: Reduction with Iron Powder in Acetic Acid

A classic, cost-effective method suitable for various scales.

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Iron powder (<100 mesh) (3.0-5.0 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound, ethanol, water, and glacial acetic acid.[21]

-

Heat the mixture to a gentle reflux (around 80-90°C).

-

In portions, carefully add the iron powder to the stirring solution. The reaction is exothermic.[22]

-

Continue heating at reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dilute the residue with ethyl acetate and carefully neutralize with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Protocol C: Reduction with Stannous Chloride Dihydrate (SnCl₂·2H₂O)

A mild and effective method for nitro group reduction.[10]

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)

-

Ethanol or Ethyl Acetate

-

Sodium Hydroxide (NaOH) solution (e.g., 2M)

-

Ethyl Acetate

-

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add stannous chloride dihydrate to the solution and stir at room temperature or with gentle heating (40-50°C).[21]

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Add ethyl acetate to the residue and cool the flask in an ice bath.

-

Slowly add a 2M NaOH solution to the stirred mixture until the pH is basic and the tin salts precipitate as tin hydroxide.

-

Filter the mixture through Celite®, washing the precipitate thoroughly with ethyl acetate.

-

Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting crude aniline.

-

Sources

- 1. chemimpex.com [chemimpex.com]